molecular formula C7H5F2N3 B1395562 2,3-Difluoro-4-hydrazinylbenzonitrile CAS No. 912770-65-1

2,3-Difluoro-4-hydrazinylbenzonitrile

Cat. No.: B1395562
CAS No.: 912770-65-1
M. Wt: 169.13 g/mol
InChI Key: WFWZNVNPDQLDIT-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-hydrazinylbenzonitrile is a chemical compound with the molecular formula C7H5F2N3 and a molecular weight of 169.13 g/mol.

Preparation Methods

The synthesis of 2,3-Difluoro-4-hydrazinylbenzonitrile typically involves the following steps:

    Starting Material: The process begins with 1,2-difluorobenzene.

    Reaction with Trichloroacetic Chloride: 1,2-difluorobenzene is reacted with trichloroacetic chloride in the presence of a Lewis acid catalyst at 0-40°C to form 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene.

    Ammonia Reaction: The intermediate is then reacted with ammonia at -10-60°C to obtain 3,4-difluorobenzamide.

    Dehydration: Finally, 3,4-difluorobenzamide is treated with a halogen-containing dehydration reagent and a catalyst at 30-80°C to yield 3,4-difluorobenzonitrile.

Chemical Reactions Analysis

2,3-Difluoro-4-hydrazinylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2,3-Difluoro-4-hydrazinylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers explore its potential biological activities and interactions with biomolecules.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: This compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Difluoro-4-hydrazinylbenzonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its application. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2,3-Difluoro-4-hydrazinylbenzonitrile can be compared with other similar compounds such as:

    2,5-Difluoro-4-hydrazinylbenzonitrile: This compound has a similar structure but differs in the position of the fluorine atoms.

    3,4-Difluorobenzonitrile: Lacks the hydrazinyl group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

IUPAC Name

2,3-difluoro-4-hydrazinylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-6-4(3-10)1-2-5(12-11)7(6)9/h1-2,12H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWZNVNPDQLDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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